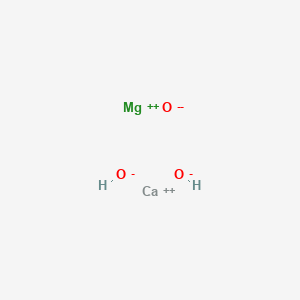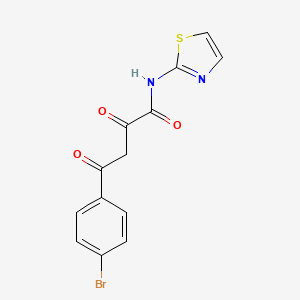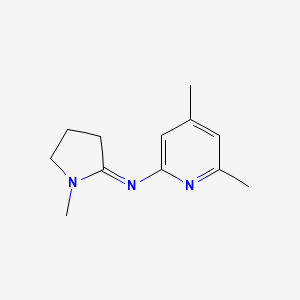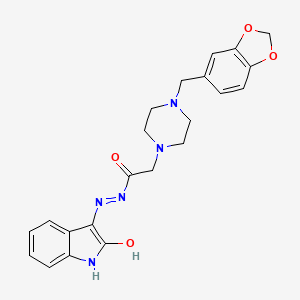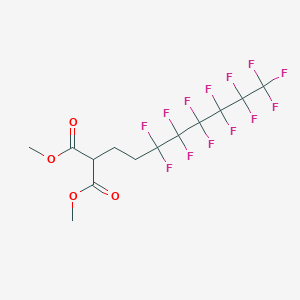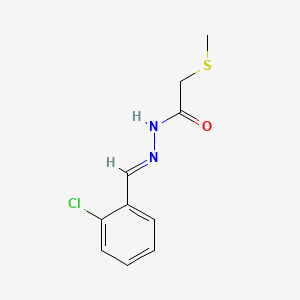
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide is an organic compound with a complex structure that includes a methylthio group, an acetic acid moiety, and a hydrazide linked to a 2-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide typically involves the reaction of (2-chlorophenyl)methylene hydrazine with methylthioacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (E)-(Methylthio)acetic acid ((2-bromophenyl)methylene)hydrazide
- (E)-(Methylthio)acetic acid ((2-fluorophenyl)methylene)hydrazide
- (E)-(Methylthio)acetic acid ((2-iodophenyl)methylene)hydrazide
Uniqueness
(E)-(Methylthio)acetic acid ((2-chlorophenyl)methylene)hydrazide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorophenyl group can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different halogen substitutions.
属性
CAS 编号 |
133661-69-5 |
|---|---|
分子式 |
C10H11ClN2OS |
分子量 |
242.73 g/mol |
IUPAC 名称 |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-methylsulfanylacetamide |
InChI |
InChI=1S/C10H11ClN2OS/c1-15-7-10(14)13-12-6-8-4-2-3-5-9(8)11/h2-6H,7H2,1H3,(H,13,14)/b12-6+ |
InChI 键 |
AJLPTWMDPZSNMH-WUXMJOGZSA-N |
手性 SMILES |
CSCC(=O)N/N=C/C1=CC=CC=C1Cl |
规范 SMILES |
CSCC(=O)NN=CC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



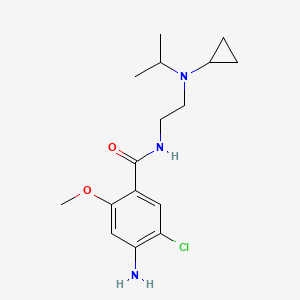
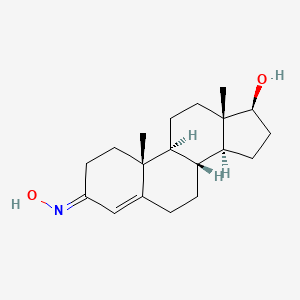
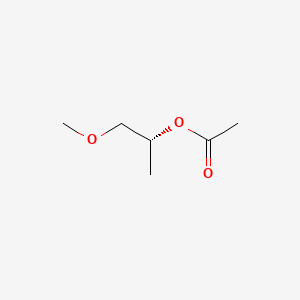
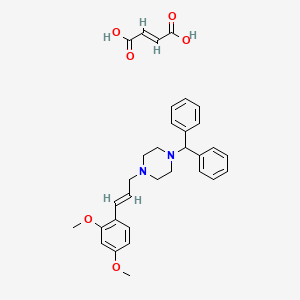
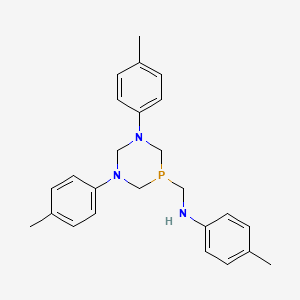
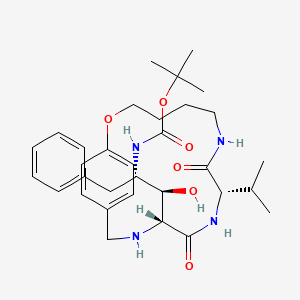
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
